molecular formula C9H9ClN4O B8665306 6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917757-97-2

6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

Cat. No. B8665306
M. Wt: 224.65 g/mol
InChI Key: NGQQUIIPHPEDCR-UHFFFAOYSA-N
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Description

6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C9H9ClN4O and its molecular weight is 224.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

917757-97-2

Product Name

6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

6-chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C9H9ClN4O/c1-2-15-8-7-5(12-9(11)14-8)3-4-6(10)13-7/h3-4H,2H2,1H3,(H2,11,12,14)

InChI Key

NGQQUIIPHPEDCR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium ethoxide (2.2 mL; 21 wt % in ethanol) was added to a suspension of 6-chloro-4-[1,2,4]triazol-1-yl-pyrido[3,2-d]pyrimidin-2-ylamine (1 g) in THF (50 mL). After stirring at room temperature for 30 minutes, THF was removed in vacuo and the residue was diluted with ethyl acetate (100 mL) and washed with brine. The organic layer was dried over Na2SO4 and concentrated to afford 6-chloro-4-ethoxy-pyrido[3,2-d]pyrimidin-2-ylamine as a beige solid (0.71 g, yield: 79%) which was characterized by its mass spectrum as follows: MS (m/z) 225.0 [M+H]+.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of N-(4,6-dichloro-pyrido[3,2-d]pyrimidin-2-yl)-acetamide (0.98 g, 3.8 mmol) in ethanol (35 mL) was added a solution of 21% Na ethanolate in ethanol (2.8 mL, 7.6 mmol). After stirring at room temperature for one hour, the solution was diluted with ethyl acetate then washed with brine. The aqueous layer was extracted with dichloromethane. The combined organic layers were dried over Na2SO4 and concentrated to yield the pure title compound as a beige solid (0.6 g, yield 70%) which was characterised as follows: MS (m/z) 225.6 [M+H]+.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na ethanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
70%

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